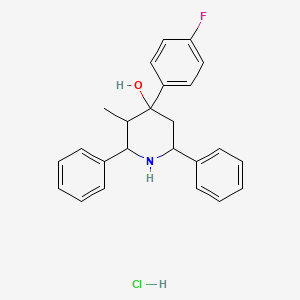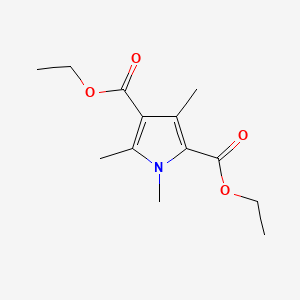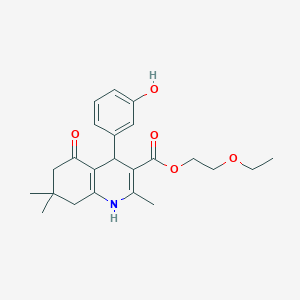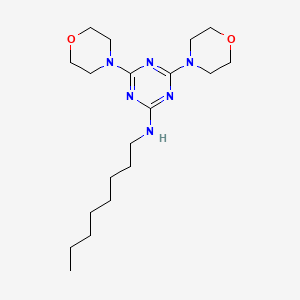
2-(4-methoxyphenyl)-3-methyl-4-(phenylethynyl)-4H-chromene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(4-methoxyphenyl)-3-methyl-4-(phenylethynyl)-4H-chromene, also known as LY294002, is a commonly used inhibitor of phosphatidylinositol 3-kinase (PI3K). It has been extensively studied for its role in various cellular processes, including cell growth, proliferation, survival, and migration.
Mécanisme D'action
2-(4-methoxyphenyl)-3-methyl-4-(phenylethynyl)-4H-chromene acts as a competitive inhibitor of the ATP-binding site of PI3K, preventing the phosphorylation of phosphatidylinositol-4,5-bisphosphate (PIP2) to phosphatidylinositol-3,4,5-trisphosphate (PIP3). This leads to a decrease in the downstream signaling pathway involving Akt and mTOR, which are important regulators of cell growth, proliferation, survival, and migration.
Biochemical and physiological effects:
2-(4-methoxyphenyl)-3-methyl-4-(phenylethynyl)-4H-chromene has been shown to have significant effects on cell growth, proliferation, survival, and migration. It has been found to inhibit the growth and proliferation of various cancer cell lines, including breast, prostate, and lung cancer cells. 2-(4-methoxyphenyl)-3-methyl-4-(phenylethynyl)-4H-chromene has also been shown to induce apoptosis in cancer cells, leading to their death. In addition, 2-(4-methoxyphenyl)-3-methyl-4-(phenylethynyl)-4H-chromene has been found to inhibit the migration and invasion of cancer cells, which are important processes in cancer metastasis.
Avantages Et Limitations Des Expériences En Laboratoire
2-(4-methoxyphenyl)-3-methyl-4-(phenylethynyl)-4H-chromene has several advantages for lab experiments, including its high potency and specificity for PI3K inhibition. It has also been extensively studied in various cellular and disease models, making it a well-established tool for scientific research. However, 2-(4-methoxyphenyl)-3-methyl-4-(phenylethynyl)-4H-chromene also has some limitations, including its low solubility in water and its potential off-target effects.
Orientations Futures
There are several future directions for the study of 2-(4-methoxyphenyl)-3-methyl-4-(phenylethynyl)-4H-chromene. One area of interest is the development of more potent and selective inhibitors of PI3K, which could have significant therapeutic potential in the treatment of various diseases, including cancer, diabetes, and cardiovascular diseases. Another area of interest is the study of the downstream signaling pathways involving Akt and mTOR, which could provide new insights into the mechanisms of cell growth, proliferation, survival, and migration. Finally, the development of new drug delivery systems for 2-(4-methoxyphenyl)-3-methyl-4-(phenylethynyl)-4H-chromene could improve its solubility and bioavailability, making it a more effective tool for scientific research and potential therapeutic use.
Méthodes De Synthèse
The synthesis of 2-(4-methoxyphenyl)-3-methyl-4-(phenylethynyl)-4H-chromene involves several steps, including the condensation of 4-methoxybenzaldehyde with methyl vinyl ketone, followed by the reaction with 4-ethynylaniline in the presence of a palladium catalyst. The resulting product is then subjected to a cyclization reaction to form the final compound, 2-(4-methoxyphenyl)-3-methyl-4-(phenylethynyl)-4H-chromene. The overall yield of this synthesis method is around 10%.
Applications De Recherche Scientifique
2-(4-methoxyphenyl)-3-methyl-4-(phenylethynyl)-4H-chromene has been extensively used in scientific research to study the role of PI3K in various cellular processes. It has been shown to inhibit the activity of PI3K in a dose-dependent manner, leading to a decrease in the downstream signaling pathway involving Akt and mTOR. This inhibition has been found to have significant effects on cell growth, proliferation, survival, and migration. 2-(4-methoxyphenyl)-3-methyl-4-(phenylethynyl)-4H-chromene has also been used to study the role of PI3K in various disease states, including cancer, diabetes, and cardiovascular diseases.
Propriétés
IUPAC Name |
2-(4-methoxyphenyl)-3-methyl-4-(2-phenylethynyl)-4H-chromene |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H20O2/c1-18-22(17-12-19-8-4-3-5-9-19)23-10-6-7-11-24(23)27-25(18)20-13-15-21(26-2)16-14-20/h3-11,13-16,22H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VACXJPUZTJTKOX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(OC2=CC=CC=C2C1C#CC3=CC=CC=C3)C4=CC=C(C=C4)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H20O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-methoxyphenyl)-3-methyl-4-(phenylethynyl)-4H-chromene | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-[(anilinocarbonothioyl)amino]butanoic acid](/img/structure/B4965757.png)

![1-ethyl-N-[2-(1H-indol-3-yl)ethyl]-4-piperidinamine](/img/structure/B4965775.png)
![3-(4-chlorophenyl)-5-cyclohexyl-3a,6a-dihydrospiro[furo[3,4-c]pyrrole-1,2'-indene]-1',3',4,6(3H,5H)-tetrone](/img/structure/B4965780.png)
![3-{1-[4-(difluoromethoxy)benzyl]-4-piperidinyl}-N-(4-fluorobenzyl)propanamide](/img/structure/B4965788.png)


![N-(2-hydroxyethyl)tricyclo[4.3.1.1~3,8~]undecane-1-carboxamide](/img/structure/B4965815.png)
![2-[(dimethylamino)methyl]-3-hydroxy-4-methyl-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one](/img/structure/B4965821.png)

![5-[4-(benzyloxy)-3-chloro-5-ethoxybenzylidene]-1,3-dimethyl-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B4965853.png)

![N~2~-(5-chloro-2-methylphenyl)-N~2~-[(4-methylphenyl)sulfonyl]-N~1~-[2-(2-pyridinylthio)ethyl]glycinamide](/img/structure/B4965868.png)
